molecular formula C22H21N7O2 B12549264 4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid CAS No. 151322-90-6

4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid

Cat. No.: B12549264
CAS No.: 151322-90-6
M. Wt: 415.4 g/mol
InChI Key: QLYHVKQIKYGJHI-UHFFFAOYSA-N
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Description

4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid is a complex organic compound that features a tetrazole ring, a biphenyl group, and a pyrimidine carboxylic acid moiety.

Preparation Methods

The synthesis of 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the formation of the tetrazole ring via a click chemistry approach, which is known for its efficiency and eco-friendliness. The biphenyl group is introduced through Suzuki coupling reactions, while the pyrimidine carboxylic acid moiety is synthesized via standard organic synthesis techniques involving nitration, reduction, and cyclization steps . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include substituted biphenyl derivatives, reduced amines, and various functionalized pyrimidine compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing the compound’s ability to bind to target proteins. This interaction can inhibit or modulate the activity of enzymes, leading to various biological effects, such as antibacterial or anticancer activities . Molecular docking studies have shown that the compound can interact with enzymes like P38 MAP kinase, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid stands out due to its unique combination of a tetrazole ring, biphenyl group, and pyrimidine carboxylic acid moiety. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and pharmacological activities, highlighting the uniqueness of 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid .

Properties

CAS No.

151322-90-6

Molecular Formula

C22H21N7O2

Molecular Weight

415.4 g/mol

IUPAC Name

4-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H21N7O2/c1-2-11-29(21-19(22(30)31)12-23-14-24-21)13-15-7-9-16(10-8-15)17-5-3-4-6-18(17)20-25-27-28-26-20/h3-10,12,14H,2,11,13H2,1H3,(H,30,31)(H,25,26,27,28)

InChI Key

QLYHVKQIKYGJHI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC=NC=C4C(=O)O

Origin of Product

United States

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